2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a methoxyphenylmethylamino group, and an oxazole ring
Preparation Methods
The synthesis of 2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the tert-butylphenyl and methoxyphenylmethylamino groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the tert-butylphenyl and methoxyphenylmethylamino groups via substitution reactions.
Industrial production: Large-scale synthesis may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used in these reactions. Conditions may include specific temperatures, pressures, and solvents.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
Scientific Research Applications
2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
2-(4-TERT-BUTYLPHENYL)-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but lacks the methoxyphenylmethyl group.
2-(4-METHOXYPHENYL)-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but lacks the tert-butylphenyl group.
2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBONITRILE: Similar structure but contains a thiazole ring instead of an oxazole ring.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)17-9-7-16(8-10-17)20-25-19(13-23)21(27-20)24-14-15-5-11-18(26-4)12-6-15/h5-12,24H,14H2,1-4H3 |
InChI Key |
POELYCIJNQBTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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